

1-Isopropyl-2-methylimidazole: Structural Analysis & Functional Characterization

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Compound of Interest

Compound Name: 1-Isopropyl-2-methylimidazole

CAS No.: 84606-45-1

Cat. No.: B1591152

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Executive Summary

1-Isopropyl-2-methylimidazole (CAS: 84606-45-1) is a sterically hindered imidazole derivative critical to the fields of polymer chemistry and pharmaceutical synthesis.

Distinguished by the bulky isopropyl group at the

position and a methyl group at the

position, this molecule exhibits unique electronic and steric properties that differentiate it from its analogue, 1-methylimidazole.

This guide provides a rigorous technical analysis of the molecule's structure, offering validated spectroscopic assignments, fragmentation mechanisms, and functional insights into its role as a latent epoxy curing agent.

Chemical Identity & Structural Topology[1]

The physicochemical behavior of **1-isopropyl-2-methylimidazole** is governed by the interplay between the nucleophilic

nitrogen and the steric shielding provided by the adjacent isopropyl and methyl groups.

Molecular Specifications

- IUPAC Name: 1-(Propan-2-yl)-2-methyl-1H-imidazole

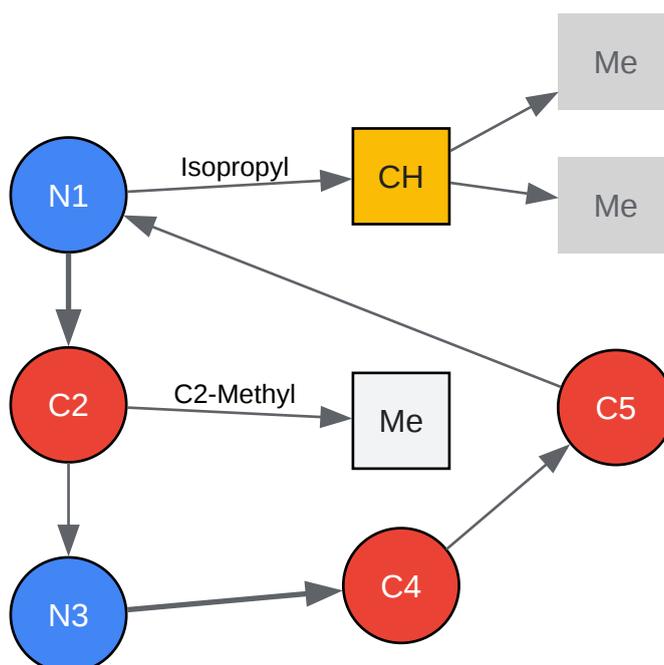
- Molecular Formula:

[1]

- Molecular Weight: 124.18 g/mol
- CAS Number: 84606-45-1[1][2]
- Physical State: Colorless to pale yellow liquid
- Boiling Point: ~80°C at 1.2 Torr (Predicted)[1]

Structural Visualization

The following diagram illustrates the atom numbering scheme used throughout the spectral analysis sections.



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Figure 1: Connectivity and numbering of **1-Isopropyl-2-methylimidazole**. Note the steric crowding around N1 and C2.

Spectroscopic Characterization

Accurate identification relies on a multi-modal approach combining Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following data is synthesized from standard imidazole shift logic and derivative analysis.

Nuclear Magnetic Resonance (H & C NMR)

The isopropyl group introduces a diagnostic septet/doublet pattern, while the

-methyl group appears as a distinct singlet. The chemical shifts are influenced by the electron-rich imidazole ring.

Table 1:

H NMR Assignments (400 MHz,

)

Position	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Assignment Logic
C4-H / C5-H	6.80 – 7.00	Doublets (d)	2H		Aromatic ring protons. C5 is typically slightly upfield due to N1 electron donation.
N1-CH	4.30 – 4.50	Septet (sept)	1H		Methine proton of the isopropyl group, deshielded by direct attachment to N1.
C2-CH	2.35 – 2.45	Singlet (s)	3H	-	Methyl group on the imine carbon (C2).
Iso-CH	1.40 – 1.48	Doublet (d)	6H		Geminal dimethyls of the isopropyl group.

Table 2:

C NMR Assignments (100 MHz,

)

Carbon	Shift (, ppm)	Description
C2	143.5 – 144.5	Quaternary imine carbon (). Most deshielded.
C4	126.0 – 127.5	Aromatic ring carbon (adjacent to N3).
C5	118.0 – 119.5	Aromatic ring carbon (adjacent to N1).
N1-CH	48.0 – 49.5	Isopropyl methine carbon.
Iso-CH	22.5 – 23.5	Isopropyl methyl carbons.
C2-CH	13.0 – 14.0	Methyl substituent at C2.

Mass Spectrometry (EI-MS)

Electron Ionization (EI) typically yields a strong molecular ion. The fragmentation pattern is dictated by the stability of the imidazole ring and the lability of the alkyl substituents.

- Molecular Ion (): m/z 124 (Strong, often Base Peak).
- Fragment m/z 109 (): Loss of a methyl radical from the isopropyl group.
- Fragment m/z 82 (): Loss of the propene moiety (McLafferty-like rearrangement or direct cleavage) regenerating the 2-methylimidazole core.
- Fragment m/z 42: Characteristic imidazole ring fragment ().

Synthesis & Impurity Profile

Understanding the synthesis provides context for potential impurities found during analysis. The standard industrial route involves the N-alkylation of 2-methylimidazole.

Synthetic Pathway

Reagents: 2-Methylimidazole + 2-Chloropropane (or 2-Bromopropane) + Base (NaOH/KOH).
Solvent: Ethanol or Toluene. Conditions: Reflux (80-110°C) for 4-8 hours.

Common Impurities

- Unreacted 2-Methylimidazole: Detected via broad NH stretch in IR (~3200-2500 cm⁻¹) and absence of isopropyl signals in NMR.
- 1,3-Diisopropyl-2-methylimidazolium halide: Over-alkylation product (quaternary salt). Detected by a downfield shift of the C2 proton (if present) or distinct salt shifts in NMR.
- Isopropyl Halide: Residual alkylating agent.

Functional Application: Latent Epoxy Curing[5]

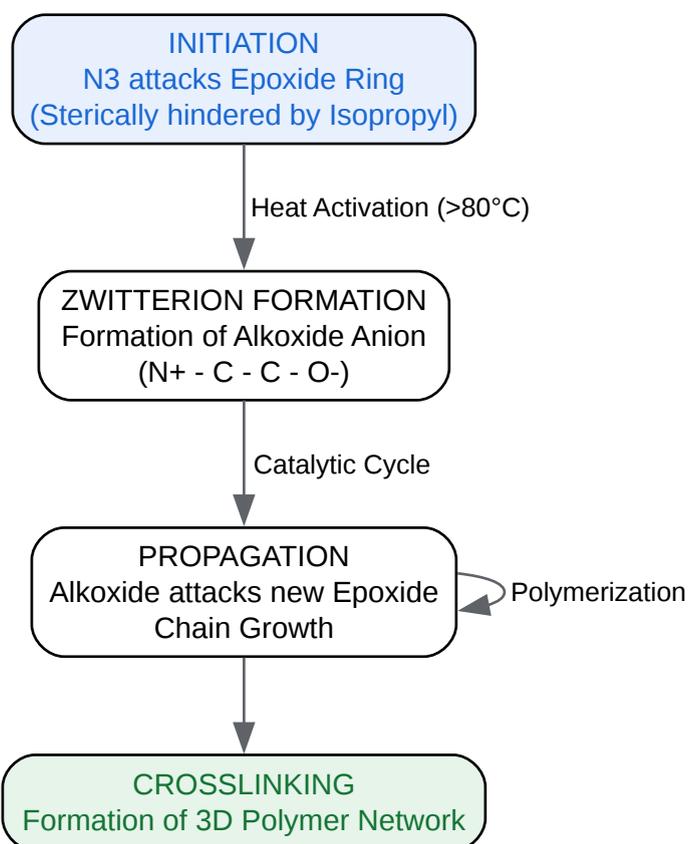
1-Isopropyl-2-methylimidazole is highly valued as a latent curing agent. Unlike 1-methylimidazole, the bulky isopropyl group hinders the nucleophilic nitrogen (

), delaying the onset of polymerization at room temperature (latency) while allowing rapid cure at elevated temperatures.

Mechanism of Action

The curing process proceeds via an anionic polymerization mechanism initiated by the nucleophilic attack of the imidazole

on the epoxide ring.



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Figure 2: Anionic polymerization pathway. The isopropyl group at N1 sterically shields the active N3 site, increasing the activation energy required for Step 1, thereby extending pot life.

Comparative Latency

- 1-Methylimidazole: Low steric hindrance

Fast cure, Short pot life.

- **1-Isopropyl-2-methylimidazole**: Moderate steric hindrance

Extended pot life, Fast cure at

.

- 1-Phenyl-2-methylimidazole: High steric/electronic hindrance

Very long pot life, High cure temperature.

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